molecular formula C14H13ClO2S B5765827 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde

4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde

Cat. No. B5765827
M. Wt: 280.8 g/mol
InChI Key: ODPIGFBZPXZTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde is a chemical compound that is widely used in scientific research. It is a member of the thiophene family, which is known for its diverse biological activities. This compound has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde is not fully understood. However, it is known to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde are diverse and complex. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde in lab experiments include its versatility and broad range of potential applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde. These include further investigation of its anticancer properties, as well as its potential use in treating neurodegenerative diseases. Additionally, there is potential for the development of new drugs based on the structure of this compound.

Synthesis Methods

The synthesis of 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde involves several steps. Initially, 2-chlorophenol is reacted with formaldehyde to yield 2-chloro-4-methylphenol. This intermediate is then reacted with ethyl thioglycolate in the presence of a base to give 4-(2-chlorophenoxy)methyl-5-ethyl-2-thiophenecarbaldehyde.

Scientific Research Applications

The compound 4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a drug discovery tool.

properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c1-2-14-10(7-11(8-16)18-14)9-17-13-6-4-3-5-12(13)15/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIGFBZPXZTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde

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